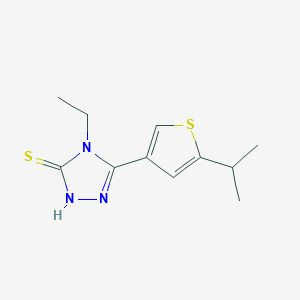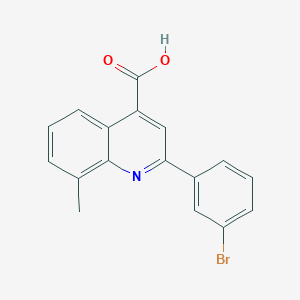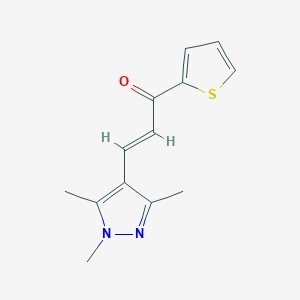
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (EIPT3T) is an organosulfur compound that is used in scientific research related to its biochemical and physiological effects. It has been studied for its potential applications in drug discovery, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity Compounds structurally related to 4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of 1,2,4-triazoles have demonstrated significant antimicrobial activities against various bacterial and fungal strains. Such compounds are synthesized through various chemical reactions and screened for their potential to inhibit microbial growth, indicating their usefulness in developing new antimicrobial agents (Bayrak et al., 2009; Martin, 2020).
Cancer Research Research into 1,2,4-triazole derivatives has also extended into the field of cancer, where certain compounds have shown efficacy in inhibiting cancer cell migration and growth. These findings are crucial for developing new therapeutic strategies against various cancer types, such as melanoma, breast, and pancreatic cancers (Šermukšnytė et al., 2022).
Pharmacological Properties The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives and their subsequent pharmacological evaluation have highlighted the potential of these compounds in modulating various biological activities. Studies have revealed that certain derivatives exhibit high cytotoxicity in vitro and possess general stimulation effects on immune cells, suggesting their application in developing new drugs with immunomodulatory properties (Mavrova et al., 2009).
Synthetic and Medicinal Chemistry The synthesis of novel 1,2,4-triazole derivatives, including Schiff and Mannich bases, showcases the versatility of these compounds in chemical synthesis. Such derivatives have been explored for their antimicrobial activities, indicating their potential as lead compounds in medicinal chemistry for drug development (Bayrak et al., 2009).
Propriétés
IUPAC Name |
4-ethyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-14-10(12-13-11(14)15)8-5-9(7(2)3)16-6-8/h5-7H,4H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWAGFGAPJSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-5-(4-chlorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455434.png)
![4-[(4-bromophenoxy)methyl]-N-[1-(4-tert-butylphenyl)ethyl]benzamide](/img/structure/B455437.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-3-[(2-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455438.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B455439.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(2-toluidinosulfonyl)phenyl]benzamide](/img/structure/B455440.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455441.png)
![methyl (2E)-2-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455442.png)
![3-[(2-bromophenoxy)methyl]-N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B455443.png)
![2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455445.png)

![5-(3,4-Dimethylphenyl)-2-[(4-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455449.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B455452.png)
![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[4-(2-toluidinosulfonyl)phenyl]benzamide](/img/structure/B455455.png)